molecular formula C8H11ClF3N3 B2707791 1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride CAS No. 2305255-83-6

1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride

Katalognummer: B2707791
CAS-Nummer: 2305255-83-6
Molekulargewicht: 241.64
InChI-Schlüssel: QXBREAXMRWIGIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine; hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core with a methyl group at position 1 and a trifluoromethyl (-CF₃) group at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Eigenschaften

IUPAC Name

1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.ClH/c1-14-6-2-3-7(8(9,10)11)13-5(6)4-12-14;/h4,7,13H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBREAXMRWIGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC(CC2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine; hydrochloride is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of pyrazoles, which are known for their pharmacological properties including antitumor, anti-inflammatory, and antimicrobial activities. This article aims to summarize the biological activity of this compound based on various research findings and case studies.

  • Chemical Formula : C7_{7}H8_{8}F3_{3}N3_{3}·HCl
  • Molecular Weight : 227.60 g/mol
  • IUPAC Name : 1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine hydrochloride

The biological activity of 1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine; hydrochloride can be attributed to its interaction with various biological targets. Pyrazole derivatives often exhibit their effects through:

  • Inhibition of Enzymes : Many pyrazole compounds inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : They can modulate the activity of certain receptors involved in cell signaling pathways.

Antitumor Activity

Research has demonstrated that pyrazole derivatives possess significant antitumor properties. A study highlighted that compounds similar to 1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine showed inhibitory activity against various cancer cell lines. For example:

  • MCF-7 and MDA-MB-231 Cell Lines : These breast cancer cell lines exhibited reduced viability when treated with pyrazole derivatives, indicating potential for development as anticancer agents .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory effects. The mechanism often involves:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that pyrazole derivatives can reduce levels of TNF-alpha and IL-6 in vitro .
  • Potential Application in Chronic Inflammatory Diseases : Given their ability to modulate inflammatory pathways, these compounds may be useful in treating conditions like rheumatoid arthritis.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives:

  • Broad Spectrum Activity : Compounds have shown effectiveness against various bacterial strains and fungi. For instance, certain synthesized pyrazoles demonstrated notable antifungal activity against pathogenic fungi .

Case Studies

  • Combination Therapy in Cancer Treatment : A study investigated the synergistic effects of 1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine with doxorubicin in MDA-MB-231 cells. The results indicated enhanced cytotoxicity when used in combination compared to doxorubicin alone .
  • Inhibition of DHODH : In vitro assays confirmed that this compound inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both humans and Plasmodium falciparum. This suggests potential applications in treating malaria .

Data Summary Table

Activity TypeDescriptionReference
AntitumorInhibits growth in MCF-7 and MDA-MB-231 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
AntimicrobialEffective against various bacteria and fungi
DHODH InhibitionShows significant inhibition in enzyme assays

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Pyrazolo-Pyridine Derivatives

The compound belongs to a broader class of tetrahydropyrazolo-pyridine derivatives. Key structural analogs from the evidence include:

Compound ID Core Structure Substituents (Position) Molecular Formula Notable Features
Target Compound Pyrazolo[4,3-b ]pyridine 1-CH₃, 5-CF₃ C₁₀H₁₁F₃N₂·HCl Trifluoromethyl enhances lipophilicity
DS481 Pyrazolo[4,3-c ]pyridine 7-(E)-p-Fluorobenzyl, 3-CF₃ C₂₀H₁₆F₃N₃·HCl Fluorinated aryl group increases metabolic stability
DS482 Pyrazolo[4,3-c ]pyridine 7-(E)-p-Chlorobenzyl, 4-Ph, 3-CF₃ C₂₀H₁₆Cl₂F₃N₃·HCl Chloro substituent enhances halogen bonding
Compound 69b Pyrazolo[4,3-c ]pyridine 1-(4-Fluoro-1-methylindazol-5-yl), etc. Complex Indazole-imidazolone fusion for kinase inhibition

Key Differences :

  • Core Ring System : The target compound has a pyrazolo[4,3-b ]pyridine core, whereas analogs like DS481 and Compound 69b feature pyrazolo[4,3-c ]pyridine, altering ring connectivity and electronic distribution.
  • Substituents : The trifluoromethyl group in the target compound contrasts with DS481’s p-fluorobenzyl or DS482’s p-chlorobenzyl groups, which may improve target affinity or solubility. Compound 69b’s indazole-imidazolone moiety suggests a distinct mechanism of action .

Physicochemical Properties and Bioavailability

  • Hydrochloride Salt : All listed compounds are hydrochloride salts, improving aqueous solubility for oral or injectable formulations .
  • Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.5 estimated), comparable to DS481’s fluorobenzyl group but lower than DS482’s chlorobenzyl group (logP ~3.5–4.5) .

Substituent Effects on Pharmacological Activity

While specific activity data for the target compound are absent, structural trends from analogs suggest:

  • Trifluoromethyl (-CF₃) : Enhances binding to hydrophobic pockets in enzymes (e.g., kinases) and improves blood-brain barrier penetration .
  • Aryl Modifications : DS481’s p-fluorobenzyl group may optimize receptor selectivity, whereas DS482’s p-chlorobenzyl group could enhance halogen bonding with protein targets .

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., TFA vapors) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

What computational tools are effective for predicting this compound's binding modes with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs, guided by crystallographic data from analogs .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., with Asp86 in P2RY12) .

How can researchers validate the compound's stability under long-term storage conditions?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C indicates shelf-stable formulations) .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor via NMR for degradation (e.g., hydrolysis of the pyridine ring) .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Flow Chemistry : Continuous reactors improve heat transfer during reflux steps, reducing side products .
  • Catalyst Recycling : Immobilize TFA on silica gel to reduce waste and costs .
  • Quality Control : Implement in-line FTIR to monitor reaction progress and intermediate purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.